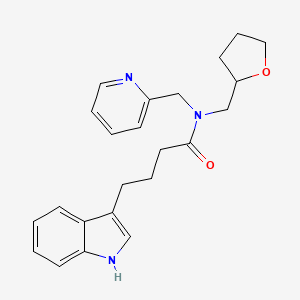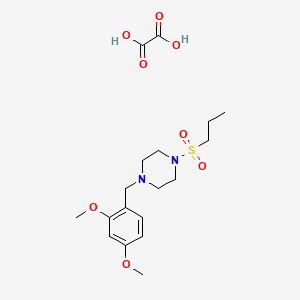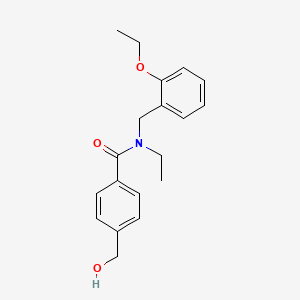
N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
説明
N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, also known as EMT, is a thiazole derivative that has gained attention in scientific research due to its potential pharmacological properties. It is a yellow crystalline compound with a molecular formula of C19H18N2O2S and a molecular weight of 342.4 g/mol. EMT has been reported to exhibit a range of biological activities such as antitumor, anti-inflammatory, and antimicrobial effects.
作用機序
The exact mechanism of action of N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is not fully understood. However, it has been proposed that N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been reported to activate the extrinsic and intrinsic pathways of apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and caspase-3 and downregulating the expression of anti-apoptotic proteins such as Bcl-2. N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been reported to have a range of biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine also has a protective effect on the liver by reducing oxidative stress and inflammation. It has been shown to improve glucose metabolism and insulin sensitivity in diabetic rats. Furthermore, N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been reported to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various physiological and pathological processes. N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of using N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is its potential toxicity, which requires careful handling and dosage optimization.
将来の方向性
There are several future directions for research on N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine. One area of interest is the development of N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine derivatives with improved pharmacological properties such as increased potency and selectivity. Another direction is the investigation of the molecular targets of N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine and its mechanism of action in various biological systems. Furthermore, the potential use of N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders warrants further investigation.
科学的研究の応用
N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been extensively studied for its potential antitumor activity. It has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exerts its antitumor effect by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell migration and invasion. Furthermore, N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits antimicrobial activity against gram-positive and gram-negative bacteria.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-22-17-7-5-4-6-15(17)19-18-20-16(12-23-18)13-8-10-14(21-2)11-9-13/h4-12H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZWPOVINIIIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B3940069.png)
![N-(4-bromophenyl)-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3940071.png)

![2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B3940083.png)
![ethyl 3-(2-methoxyethyl)-1-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B3940085.png)



![1-cyclopentyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3940120.png)
![N-(4-bromo-3-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3940122.png)



